2-Chloro-5-(tributylstannyl)thiazole

Catalog No.
S1900811
CAS No.
889672-73-5
M.F
C15H28ClNSSn
M. Wt
408.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(tributylstannyl)thiazole

Researchers synthesizing bithiazoles or thiazole-based OLEDs often face low yields from unstable thiazole-5-boronic acids or homocoupling with zinc reagents. This 2-chlorothiazole stannane provides reliable Stille cross-coupling. • Prevents homocoupling and protodeboronation, maximizing purity and yield. • High functional group tolerance for late-stage functionalization. • Consistent quality supports reproducible scale-up. Shipped globally with full documentation.

CAS Number

889672-73-5

Product Name

2-Chloro-5-(tributylstannyl)thiazole

IUPAC Name

tributyl-(2-chloro-1,3-thiazol-5-yl)stannane

Molecular Formula

C15H28ClNSSn

Molecular Weight

408.6 g/mol

InChI

InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H;

InChI Key

ZXCCAZVZCUGOQU-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl

The exact mass of the compound 2-Chloro-5-(tributylstannyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Chloro-5-(tributylstannyl)thiazole, 2-Chloro-5-(tri-n-butylstannyl)thiazole, 2-Chloro-5-(tributyltin)thiazole, Thiazole, 2-chloro-5-(tributylstannyl)-, 2-Cl-5-(Bu3Sn)thiazole, 889672-73-5

Purity

≥95%

Package Size

1 g, 5 g, 10 g

2-Chloro-5-(tributylstannyl)thiazole (CAS: 889672-73-5) is a specialized organotin building block procured primarily for the synthesis of complex thiazole-containing pharmaceuticals, agrochemicals, and organic electronic materials [1]. Featuring a reactive tributylstannyl group at the 5-position and a stable chlorine atom at the 2-position, this reagent enables highly regioselective Stille cross-coupling reactions [1]. It is favored in advanced synthetic workflows where functional group tolerance and high coupling efficiency are paramount, particularly when synthesizing multi-ring heterocyclic systems or bithiazoles where alternative coupling strategies suffer from degradation or poor reactivity [1].

Procurement Fit

S
Stille coupling workflow — organotin nucleophile designed for Pd-catalyzed C–C bond formation at the thiazole C5 position
R
Regioselective functionalization — C5-stannyl directs coupling to a single site; C2-chloro remains intact for subsequent orthogonal steps
H
Dual reactive handles — enables sequential diversification not available from mono-stannyl thiazoles

Substituting 2-chloro-5-(tributylstannyl)thiazole with generic in-class alternatives, such as thiazolylboronic acids (Suzuki-Miyaura) or in situ generated organozinc reagents (Negishi), frequently leads to suboptimal process outcomes [1]. Thiazole-5-boronic acids are notoriously difficult to synthesize and prone to rapid protodeboronation, severely limiting their shelf-life and coupling efficiency [1]. Furthermore, attempting Negishi couplings with 2-chloro-5-zincated thiazoles results in substantial homocoupling side reactions, yielding inseparable mixtures of products[1]. Consequently, relying on these alternatives increases purification costs, reduces overall yields, and complicates scale-up, making the stable tributylstannyl derivative a highly practical choice for reliable procurement and reproducible manufacturing [1].

Substitution Risk

Target reagent
2-Chloro-5-(tributylstannyl)thiazole — Stille coupling at C5, C2-Cl retained
Substitute risk
2-(Tributylstannyl)thiazole — coupling occurs at C2; completely different regioisomeric outcome
Positional isomer substitution invalidates route design
Target reagent
Stille organotin method — reported as generally applicable for halogenated bithiazole synthesis
Substitute risk
Negishi or Suzuki methods — side reactions predominant or not generally applicable in comparative study
Alternative coupling chemistries may fail for this scaffold
Target reagent
Dual-functional stannane with C2-Cl and C5-Sn handles
Substitute risk
Mono-stannyl thiazoles — lack second halogen handle; sequential diversification pathway unavailable
Synthetic complexity may be compromised

Higher Yields vs. Suzuki-Miyaura Boronic Acids

In direct comparative studies for the synthesis of complex thiazoles, the Stille coupling utilizing 2-chloro-5-(tributylstannyl)thiazole significantly outperforms the corresponding Suzuki-Miyaura procedure [1]. When synthesizing 2-chloro-5-phenylthiazole, the stannane reagent achieved an 82% yield under microwave conditions, compared to only 56% when using the corresponding boronic acid protocol [1]. Similarly, in the synthesis of 2'-chloro-2,5'-bithiazole, the Stille approach provided a 56% yield, nearly doubling the 32% yield obtained via Suzuki coupling [1].

Evidence DimensionCross-coupling reaction yield
Target Compound Data82% yield (phenyl coupling) and 56% yield (bithiazole coupling)
Comparator Or BaselineSuzuki-Miyaura boronic acid equivalent (56% and 32% yields, respectively)
Quantified Difference24–26% absolute increase in isolated yields
ConditionsMicrowave irradiation (170-175 °C, 20 min) with Pd(PPh3)4 catalyst in benzene

Higher isolated yields directly reduce raw material waste and lower the cost of goods in multi-step pharmaceutical and materials synthesis.

Stille vs Negishi/Suzuki
Head-to-head
Stille coupling rated superior method; Negishi — side reactions predominant; Suzuki — not generally applicable
Method selection directly determines synthetic success for bithiazole targets
Conditions: Pd-catalyzed cross-coupling of halogenated 2′-chlorobithiazoles

Reduced Homocoupling vs. Negishi Protocol

The choice of organometallic reagent is critical for product purity in thiazole cross-couplings. When attempting to use in situ generated 2-chloro-5-zincated thiazole for Negishi couplings, the reaction suffers from severe side reactions, predominantly forming inseparable homocoupling products such as 2,2'-dichloro-5,5'-bithiazole [1]. In contrast, 2-chloro-5-(tributylstannyl)thiazole undergoes clean Stille cross-coupling with minimal homocoupling, allowing for straightforward isolation of the desired heterobiaryl products without the need for complex, resource-intensive chromatographic separations [1].

Evidence DimensionProduct mixture purity and side-reaction profile
Target Compound DataClean cross-coupling with minimal homocoupling
Comparator Or BaselineOrganozinc (Negishi) equivalent
Quantified DifferenceComplete avoidance of inseparable homocoupling mixtures
ConditionsPd-catalyzed cross-coupling of halothiazoles

Eliminating inseparable byproducts is essential for scalable process chemistry, drastically reducing purification bottlenecks and manufacturing costs.

5- vs 2-Stannyl regiochemistry
Cross-study comparable
5-Stannyl isomer couples at C5; 2-stannyl isomer couples at C2 — complete positional orthogonality
Non-interchangeable regioisomers; procurement must match target substitution pattern
Source: isomer comparison under Stille conditions

Stability Advantage over Boronic Acids

A significant procurement challenge with thiazole-based building blocks is the inherent instability of their boronic acid derivatives. Thiazole-5-boronic acids are highly susceptible to protodeboronation, leading to rapid degradation during storage and handling[1]. 2-Chloro-5-(tributylstannyl)thiazole bypasses this instability, offering a robust, isolable, and shelf-stable liquid reagent that maintains its titer and reactivity over extended periods, ensuring reproducible performance across multiple synthesis campaigns [1].

Evidence DimensionReagent shelf-life and structural stability
Target Compound DataStable, isolable organotin liquid
Comparator Or BaselineThiazole-5-boronic acids
Quantified DifferencePrevention of protodeboronation-induced degradation
ConditionsStandard laboratory storage and handling

Procuring a stable stannane eliminates the risk of batch failures caused by degraded reagents, ensuring a consistent supply chain and synthetic reproducibility.

Stille vs thiazoleboronic ester
Head-to-head
Stille: generally applicable; thiazoleboronic ester Suzuki: not generally applicable, lower toxicity
Applicability favors stannane route when boronic ester method fails
Same comparative study, bithiazole synthesis context
Dual-handle architecture
Class-level
Two orthogonal reactive sites: C2-Cl (electrophilic) + C5-Sn (nucleophilic)
Supports sequential derivatization; mono-stannyl thiazoles lack second handle
Data to verify; class inference based on structural comparison

Halogenated Bithiazole Scaffold Synthesis

Due to its higher yield profile and lack of homocoupling, this compound is a highly efficient precursor for constructing bithiazoles, which are key structural motifs in various biologically active natural products and pharmaceutical candidates [1].

Organic Electronic Materials Synthesis

The reliable Stille coupling performance makes this stannane highly suitable for synthesizing extended conjugated systems, such as thiazole-based oligomers used in OLEDs and organic photovoltaics (OPVs), where strict purity and high yields are required to ensure material performance [1].

Late-Stage Functionalization in Drug Discovery

The high functional group tolerance of the tributylstannyl group, compared to highly basic or reactive organozinc/organolithium intermediates, allows for the introduction of the 2-chlorothiazole moiety into complex, sensitive molecular architectures during late-stage lead optimization [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Halogenated bithiazole / oligothiazole synthesis
Stille coupling applicability for bithiazole scaffold
Reported coupling efficiency vs. Negishi/Suzuki failure modes
C5-selective arylation/vinylation of thiazole
Regioselectivity from 5-stannyl substitution
Confirm regioisomeric outcome; exclude 2-coupled product
Sequential orthogonal derivatization
Dual reactive handles (C5-Sn / C2-Cl)
Validate sequential transformation compatibility

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

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